CCK (26-31) is an N-terminal fragment of CCK, a peptide hormone found in the intestine and brain that stimulates digestion, mediates satiety, and is involved in anxiety. The sulfated form of CCK (26-31) inhibits binding of [125I]CCK-33 to guinea pig cortical membranes by 21% when used at a concentration of 0.1 mM.
Compound Description: ADB-HEXINACA, also known as ADB-HINACA, is a synthetic cannabinoid receptor agonist (SCRA) that has been implicated in intoxications and drug-related deaths worldwide. [] Its use has been increasing in prevalence in the United Kingdom and other jurisdictions. [] In vitro studies using human hepatocytes have identified 16 metabolites of ADB-HEXINACA, including mono-hydroxylated, di-hydroxylated, ketone, carboxylic acid, amide hydrolysis, dihydrodiol, and glucuronide derivatives. []
Relevance: The compound 3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid shares structural similarities with ADB-HEXINACA, particularly the presence of a valine amino acid amide residue and an aromatic heterocycle (indole in the target compound and indazole in ADB-HEXINACA). [] Both compounds also possess a carbonyl group and multiple amide bonds. [] This suggests that they might be grouped into the same chemical class or category of synthetic cannabinoids. []
Compound Description: AB-PINACA is a relatively new synthetic cannabinoid that has emerged in the illicit drug market. [] In vitro studies using human liver microsomes and hepatocytes have identified 23 metabolites of AB-PINACA, including products of carboxamide hydrolysis, hydroxylation, ketone formation, carboxylation, epoxide formation, and combinations of these reactions. [] AB-PINACA is predominantly metabolized by hydrolysis to AB-PINACA carboxylic acid, carbonyl-AB-PINACA, and hydroxypentyl AB-PINACA. []
Relevance: Both AB-PINACA and the compound 3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid feature a valine amino acid amide residue linked to an aromatic heterocycle, specifically indazole in AB-PINACA and indole in the target compound. [] These structural similarities suggest that they might belong to the same class of synthetic cannabinoids. []
5-fluoro-AB-PINACA (5F-AB-PINACA)
Compound Description: 5F-AB-PINACA is a fluorinated analog of AB-PINACA. [] Metabolic studies using human liver microsomes and hepatocytes revealed 18 metabolites of 5F-AB-PINACA, including those generated by oxidative defluorination, yielding 5-hydroxypentyl and pentanoic acid metabolites that are also found in AB-PINACA metabolism. [] The major metabolites of 5F-AB-PINACA are AB-PINACA pentanoic acid and 5-hydroxypentyl-AB-PINACA. []
Relevance: Similar to AB-PINACA, 5F-AB-PINACA shares a core structure with the target compound 3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid, consisting of a valine amino acid amide residue connected to an aromatic heterocycle (indazole in 5F-AB-PINACA and indole in the target compound). [] The presence of a fluorine atom at the 5-position distinguishes 5F-AB-PINACA from AB-PINACA. []
Compound Description: ADB-FUBINACA is an illicit drug with an indazole structure. [] It has been detected in China. [] In vitro studies using human liver microsomes have revealed that ADB-FUBINACA is primarily metabolized by oxidation on the N-(1-amino-alkyl-1-oxobutan) moiety. []
Relevance: ADB-FUBINACA shares structural similarities with the compound 3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid, both containing a valine amino acid amide residue and an aromatic heterocycle (indazole in ADB-FUBINACA and indole in the target compound). [] Additionally, both compounds feature a carbonyl group and multiple amide bonds. []
Compound Description: AB-FUBINACA is another illicit drug with an indazole structure found in China. [] Similar to ADB-FUBINACA, in vitro human liver microsome studies indicate that the main metabolic pathway for AB-FUBINACA is oxidation on the N-(1-amino-alkyl-1-oxobutan) moiety. []
Relevance: AB-FUBINACA exhibits structural features comparable to the compound 3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid, specifically the valine amino acid amide residue and an aromatic heterocycle (indazole in AB-FUBINACA and indole in the target compound). [] This shared structural motif, along with the presence of a carbonyl group and multiple amide bonds, suggests that they might be categorized together. []
Compound Description: ADB-FUBICA is a synthetic cannabinoid containing a valine amino acid amide residue. [] In vitro metabolism studies using human liver microsomes have shown that ADB-FUBICA is primarily metabolized via N-dealkylation and hydroxylation on the 1-amino-alkyl moiety. []
Relevance: ADB-FUBICA and the compound 3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid share a common structural core, including the valine amino acid amide residue and an indole ring. [] These structural similarities suggest a close relationship between the two compounds. []
Compound Description: AB-FUBICA is a synthetic cannabinoid that has been identified in the illicit drug market. [] It is structurally related to ADB-FUBICA. [] Similar to ADB-FUBICA, metabolic studies in human liver microsomes have shown that AB-FUBICA is primarily metabolized by N-dealkylation and hydroxylation on the 1-amino-alkyl moiety. []
Relevance: AB-FUBICA shares a core structure with the target compound 3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid, which includes the valine amino acid amide residue and an indole ring. [] This structural resemblance suggests that they are related compounds. []
Compound Description: AB-BICA is a synthetic cannabinoid that has been detected in the illicit drug market. [] Metabolic studies using human liver microsomes indicate that AB-BICA is predominantly metabolized through N-dealkylation and hydroxylation on the 1-amino-alkyl moiety. []
Relevance: The compound 3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid and AB-BICA share the same key structural features, including a valine amino acid amide residue linked to an indole ring. [] This structural similarity suggests that they are related compounds. []
Compound Description: ADB-BICA is a synthetic cannabinoid that has emerged as an illicit drug. [] Metabolic studies conducted with human liver microsomes have shown that ADB-BICA is primarily metabolized through N-dealkylation and hydroxylation of the 1-amino-alkyl moiety. []
Relevance: ADB-BICA and the compound 3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid share the same structural core, including the valine amino acid amide residue and the indole ring. [] This structural similarity implies a relationship between the two compounds. []
Compound Description: LY450139, also known as semagacestat, is a γ-secretase inhibitor (GSI) that has been investigated as a potential treatment for Alzheimer's disease. [] GSIs reduce the production of amyloid-β (Aβ) peptides, but also increase levels of the β-C-terminal fragment (β-CTF) of amyloid precursor protein (APP), which may have negative effects on synapses. [] Studies in mice have shown that both acute and subchronic dosing with LY450139 can impair normal cognition, potentially due to β-CTF accumulation. []
Relevance: While not sharing a close structural resemblance, both LY450139 and 3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid are investigated for their potential involvement in neurological processes. LY450139 focuses on Alzheimer's disease, while the target compound may fall into the category of synthetic cannabinoids, which are known to interact with the nervous system. [] This connection to neurological activity, even with different structural features, makes LY450139 relevant in this context. []
Compound Description: BMS-708163 is another γ-secretase inhibitor (GSI) that has been explored as a possible treatment for Alzheimer's disease. [] Like LY450139, BMS-708163 reduces Aβ peptide production but increases β-CTF levels, potentially leading to adverse effects on synapses. [] Studies in mice have shown that subchronic dosing with BMS-708163 can impair normal cognitive function, likely due to β-CTF accumulation. []
Relevance: Similar to LY450139, BMS-708163, while structurally different, shares a research focus on neurological processes with 3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid. BMS-708163's investigation in Alzheimer's disease relates it to the target compound's potential classification as a synthetic cannabinoid, as both are involved in neurological activity. [] This shared interest in neurological effects, even with different structures, makes BMS-708163 relevant in this context. []
Compound Description: GSM-2 is a second-generation γ-secretase modulator (GSM) that has been investigated as a potential treatment for Alzheimer's disease. [] Unlike GSIs, GSMs reduce Aβ42 production without increasing β-CTF levels. [] Studies in mice have shown that both acute and subchronic dosing with GSM-2 can improve memory deficits in APP-transgenic mice without affecting normal cognition in wild-type mice. []
Relevance: Despite not having a close structural similarity, GSM-2 is related to 3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid through its research focus on neurological processes. [] GSM-2's investigation in Alzheimer's disease connects it to the target compound's potential classification as a synthetic cannabinoid, as both interact with the nervous system. [] This shared interest in neurological activity, despite their structural differences, makes GSM-2 relevant in this context. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
5-bromo-4-chloro-3-indolyl octanoate is a carboxylic ester obtained by formal condensation of the carboxy group of octanoic (caprylic) acid with the hydroxy group of 5-bromo-4-chloroindoxyl. It is an octanoate ester, a chloroindole and a bromoindole. It derives from an indoxyl.